molecular formula C8H3IO3 B1296295 4-Iodoisobenzofuran-1,3-dione CAS No. 28418-88-4

4-Iodoisobenzofuran-1,3-dione

Cat. No.: B1296295
CAS No.: 28418-88-4
M. Wt: 274.01 g/mol
InChI Key: SKHCDRLTAOLKHQ-UHFFFAOYSA-N
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Description

4-Iodoisobenzofuran-1,3-dione is an organic compound with the molecular formula C8H3IO3. It is a derivative of isobenzofuran, characterized by the presence of an iodine atom at the 4-position and two carbonyl groups at the 1 and 3 positions.

Scientific Research Applications

4-Iodoisobenzofuran-1,3-dione has several scientific research applications:

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodoisobenzofuran-1,3-dione can be synthesized through the iodination of isobenzofuran-1,3-dione. One common method involves the reaction of isobenzofuran-1,3-dione with iodine in the presence of an oxidizing agent such as nitric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more scalable and cost-effective methods. For example, the reaction can be carried out in large reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Iodoisobenzofuran-1,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.

    Oxidation Reactions: It can undergo oxidation to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-iodoisobenzofuran-1,3-dione involves its interaction with specific molecular targets. The iodine atom and carbonyl groups play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition of enzyme activity or alteration of cellular functions. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Iodophthalic Anhydride
  • 4-Bromophthalic Anhydride
  • 4-Chlorophthalic Anhydride
  • 4-Fluorophthalic Anhydride

Comparison: 4-Iodoisobenzofuran-1,3-dione is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution and reduction reactions. Additionally, the compound’s specific electronic structure contributes to its unique applications in material science and medicinal chemistry .

Properties

IUPAC Name

4-iodo-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3IO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHCDRLTAOLKHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70300160
Record name 3-Iodophthalic anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28418-88-4
Record name 3-Iodophthalic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28418-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 135150
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Record name 28418-88-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135150
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Iodophthalic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Iodophthalic acid (4.00 g, 13.7 mmol) was dissolved in anhydrous acetic acid, and the solution was stirred at 145° C. for 1 hour. The solvent of the reaction mixture was evaporated under reduced pressure and the residue was purified by slurry using diisopropylether to obtain 3-iodophthalic acid anhydride (3.6 g, yield 96%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3-iodophthalic acid (0.9 g, 3.08 mmol) in acetic anhydride (5 mL) was heated to reflux under nitrogen overnight. After cooling, the solvent was removed in vacuo and the residue purified by trituration with ethanol to give 4-iodo-2-benzofuran-1,3-dione (0.55 g, 65%).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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